molecular formula C10H8ClNO4 B2625505 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248395-11-9

5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No. B2625505
CAS RN: 2248395-11-9
M. Wt: 241.63
InChI Key: KGGRCTWIBGYCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid, also known as CP-oxazole, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CP-oxazole is a member of the oxazolidinone family of compounds, which have been found to exhibit antibacterial, antifungal, and antiviral properties. CP-oxazole has shown potential as an antitumor agent, and its mechanism of action has been studied extensively.

Mechanism of Action

5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has been found to inhibit the activity of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidine nucleotides. Pyrimidine nucleotides are essential building blocks for DNA and RNA synthesis. Inhibition of DHODH leads to a decrease in pyrimidine nucleotide synthesis, which can result in DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been found to have both biochemical and physiological effects. Biochemically, it inhibits the activity of DHODH, as mentioned above. Physiologically, it has been found to induce apoptosis in cancer cells, inhibit angiogenesis, and decrease tumor growth in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid in lab experiments is its specificity for DHODH. This allows researchers to study the effects of DHODH inhibition on cancer cells without affecting other cellular processes. However, one limitation is that this compound has poor solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on 5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid. One area of interest is the development of more potent analogs of this compound that could be used as antitumor agents. Another area of interest is the investigation of the role of DHODH in other diseases, such as autoimmune disorders. Additionally, the use of this compound in combination with other cancer therapies is an area of active research.

Synthesis Methods

5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid can be synthesized using a variety of methods. One common method involves the reaction of 3-chlorobenzaldehyde with glycine in the presence of sodium hydroxide to form 3-chlorophenylglycine. This intermediate is then reacted with ethyl oxalyl chloride to form this compound. Other methods involve the use of different starting materials and reaction conditions.

Scientific Research Applications

5-(3-Chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid has shown potential as an antitumor agent, and its mechanism of action has been studied extensively. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow and spread.

properties

IUPAC Name

5-(3-chlorophenyl)-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO4/c11-7-3-1-2-6(4-7)10(8(13)14)5-12-9(15)16-10/h1-4H,5H2,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGGRCTWIBGYCQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)(C2=CC(=CC=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.